Topaquinone - 64192-68-3

Topaquinone

Catalog Number: EVT-468902
CAS Number: 64192-68-3
Molecular Formula: C9H9NO5
Molecular Weight: 211.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-topaquinone is a topaquinone that has S configuration. It is a topaquinone and a non-proteinogenic L-alpha-amino acid.
Overview

Topaquinone is a significant cofactor found in copper-containing amine oxidases, playing a crucial role in the oxidative deamination of primary amines. This compound is derived from the post-translational modification of a conserved tyrosine residue within the enzyme's polypeptide chain. The biogenesis of topaquinone involves complex autocatalytic processes that are essential for the enzyme's functionality, particularly in the context of lysyl oxidases and other related enzymes .

Source

Topaquinone is primarily synthesized in organisms that possess copper amine oxidases. These enzymes are ubiquitous in various biological systems and are responsible for catalyzing critical biochemical reactions involving amines. The formation of topaquinone is closely linked to the presence of copper ions and molecular oxygen, which facilitate its biosynthesis through specific enzymatic pathways .

Classification

Topaquinone belongs to a class of quinones, specifically as a derivative of trihydroxyphenylalanine quinone. It is classified as a prosthetic group due to its integral role in enzyme catalysis, particularly in oxidative reactions involving amines .

Synthesis Analysis

Methods

The synthesis of topaquinone occurs via an autocatalytic mechanism that involves the oxidation of a tyrosine residue. This process is initiated by the coordination of tyrosine to copper(II), which enhances its susceptibility to attack by molecular oxygen. The mechanism can be outlined as follows:

  1. Tyrosine Coordination: The tyrosine residue binds to a type II copper center within the enzyme.
  2. Formation of Dopaquinone: Molecular oxygen interacts with the coordinated tyrosine, leading to the formation of dopaquinone.
  3. Hydroxylation Step: Hydroxide ions play a crucial role in hydroxylating dopaquinone, converting it into topaquinone .

Technical Details

Experimental studies using model compounds have demonstrated that the presence of copper ions is not strictly necessary for all steps in the synthesis, particularly during the hydroxylation phase where hydroxide ions act as reactive species .

Molecular Structure Analysis

Structure

Topaquinone has a complex molecular structure characterized by its quinonoid nature. The core structure is based on a phenolic ring with multiple hydroxyl groups that contribute to its reactivity and stability.

Data

The molecular formula for topaquinone is C9H9O4, and its structure can be represented as follows:

C9H9O4\text{C}_9\text{H}_9\text{O}_4

Spectroscopic techniques such as resonance Raman spectroscopy have been employed to elucidate its structural features, revealing details about bond lengths and angles that are critical for its function as a cofactor .

Chemical Reactions Analysis

Reactions

Topaquinone participates in several key chemical reactions, primarily involving nucleophilic addition with amines. The reactions can be summarized as follows:

  1. Oxidative Deamination: Topaquinone facilitates the conversion of primary amines into aldehydes through a series of nucleophilic attacks on the quinonoid ring.
  2. Formation of Schiff Base Complexes: This cofactor also aids in forming Schiff base intermediates which are pivotal in subsequent reactions leading to product formation .

Technical Details

The reaction mechanisms often involve heterolytic cleavage processes and can be influenced by various factors such as pH and substrate concentration.

Mechanism of Action

Process

The mechanism by which topaquinone exerts its catalytic effects involves several steps:

  1. Substrate Binding: The amine substrate binds to the active site, interacting with the topaquinone.
  2. Electron Transfer: An electron transfer occurs from the substrate to topaquinone, facilitating the oxidative transformation.
  3. Product Release: Following transformation into an aldehyde, the product is released from the enzyme, regenerating the active form of topaquinone .

Data

Kinetic studies have shown that topaquinone significantly enhances reaction rates compared to non-enzymatic processes, underscoring its importance in enzymatic catalysis.

Physical and Chemical Properties Analysis

Physical Properties

Topaquinone is typically characterized by its stability under physiological conditions but can undergo rapid transformations under varying pH levels or in the presence of different metal ions.

Chemical Properties

  • Solubility: Topaquinone is soluble in polar solvents due to its hydroxyl groups.
  • Reactivity: It is highly reactive towards nucleophiles and can participate in various redox reactions.

Relevant data from spectroscopic analyses indicate that topaquinone exhibits distinct absorbance characteristics that can be utilized for monitoring its presence and activity in biochemical assays .

Applications

Scientific Uses

Topaquinone serves several critical functions in scientific research and applications:

  • Biochemical Research: It is extensively studied for its role in enzymatic mechanisms and protein modifications.
  • Therapeutic Potential: Understanding topaquinone's function may lead to therapeutic applications targeting diseases associated with amine metabolism.
  • Catalysis: Topaquinone mimetics are being explored as catalysts for organic transformations, showcasing their potential utility beyond biological systems .
Biosynthesis and Post-Translational Modification Mechanisms

Enzymatic Pathways for Tyrosine-Derived TPQ Biogenesis

Topaquinone (TPQ, 2,4,5-trihydroxyphenylalanine quinone) is formed through a remarkable post-translational modification of a specific tyrosine residue within copper amine oxidases (CAOs). This process occurs autocatalytically in the absence of external enzymes, requiring only molecular oxygen, copper ions, and the correctly folded protein scaffold. The biosynthesis proceeds via a three-step oxidative pathway: initial hydroxylation of the precursor tyrosine forms o-tyrosine (step 1), followed by a second hydroxylation yielding 2,4,5-trihydroxyphenylalanine (topa) (step 2), and final oxidation to the quinone state (step 3) [3] [8]. The tyrosine precursor is encoded by a UAC codon in the gene sequence, as confirmed by peptide mapping and mass spectrometry studies in both yeast (Hansenula polymorpha) and mammalian (bovine serum) amine oxidases [6]. This intrinsic biogenesis capability represents an elegant evolutionary adaptation where the protein synthesizes its own essential redox center.

Table 1: Key Intermediates in TPQ Biogenesis

IntermediateChemical DesignationFormation TriggerKey Characteristics
PrecursorTyrosine residueGene-encodedPhenolic side chain, UAC codon
Early Intermediateo-TyrosineCopper/O₂-dependent hydroxylationMonohydroxylated tyrosine
Late IntermediateTopa (2,4,5-THPA)Second hydroxylationTrihydroxylated phenylalanine
Mature CofactorTopaquinone (TPQ)Two-electron oxidationortho-Quinone, 480 nm absorbance

Role of Copper Ions in Oxidative Self-Processing of TPQ

Copper ions serve as the essential catalytic center for TPQ biogenesis, functioning in both structural and redox capacities. The active site contains a single Cu²⁺ ion coordinated by three conserved histidine residues in a distorted square-pyramidal geometry. During biogenesis, copper plays a dual role: it activates the precursor tyrosine via coordination of its phenolate oxygen, and it facilitates electron transfer to molecular oxygen [3] [5] [9]. This process generates reactive oxygen species essential for the hydroxylation steps. Crucially, copper acts as a one-electron mediator in this six-electron oxidation process, implying sophisticated electron transfer pathways within the active site. Spectroscopic studies (UV-vis, EPR) reveal that removal of copper abolishes TPQ formation, while reconstitution restores biogenesis capability. The "on-copper" mechanism proposes that the tyrosine coordinates directly to Cu²⁺ prior to oxygen activation, enabling direct metal-assisted oxidation [2] [8].

Table 2: Copper Functions in TPQ Biogenesis and Catalysis

FunctionBiogenesis PhaseCatalytic PhaseMolecular Mechanism
Substrate ActivationCriticalCriticalTyrosine phenolate coordination
Oxygen Binding/ActivationCriticalCriticalSuperoxide/peroxo formation
Electron TransferCentral mediatorCentral mediatorCu²⁺/Cu⁺ redox cycling
Active Site OrganizationStructural scaffoldStructural scaffoldHis-triad coordination

Dioxygen-Dependent Activation and Metal Ion Specificity (Cu²⁺, Co²⁺, Ni²⁺)

Molecular oxygen is the ultimate oxidant in TPQ biogenesis, consuming three O₂ molecules per TPQ formed while producing two H₂O₂ molecules. The reaction proceeds via radical intermediates, with spectroscopic evidence identifying a dopasemiquinone radical during the oxidation process [3] [9]. The copper center activates O₂ through stepwise electron transfers, forming transient superoxide (O₂•⁻) and peroxo (O₂²⁻) species that drive the hydroxylation reactions. While Cu²⁺ is the physiologically relevant metal, in vitro studies reveal limited metal promiscuity: Co²⁺ supports ~30% TPQ formation efficiency, while Ni²⁺ supports <10%, demonstrating strict evolutionary optimization for copper [3] [5]. This specificity arises from copper's ideal redox potential for both oxygen activation and tyrosine oxidation. Metal substitution invariably reduces catalytic efficiency in amine oxidation, underscoring copper's unique ability to balance the electronic requirements of both cofactor biogenesis and enzymatic turnover.

Table 3: Metal Ion Specificity in TPQ Biogenesis and Function

Metal IonTPQ Formation EfficiencyCatalytic ActivityO₂ Utilization Efficiency
Cu²⁺100% (Native)100% (Native)Optimal
Co²⁺~30%20-40%Moderate
Ni²⁺<10%<5%Poor
Zn²⁺0%0%None

Comparative Analysis of TPQ with Related Quinone Cofactors

TPQ belongs to a broader class of protein-derived quinone cofactors with distinct structural and functional adaptations. The most phylogenetically related is lysine tyrosylquinone (LTQ), found in lysyl oxidases. While both originate from tyrosine, LTQ features an additional cross-link between the modified tyrosine and a conserved lysine residue, forming an intramolecular C-N bond [4] [7] [10]. This cross-link creates an extended conjugated system (λₘₐₓ ~480 nm for TPQ vs. ~520 nm for LTQ) and significantly alters the redox potential. Functionally, TPQ-containing enzymes typically oxidize small molecule amines (e.g., histamine, methylamine), whereas LTQ-dependent lysyl oxidases target peptidyl lysine residues in structural proteins like collagen and elastin [7] [10]. Mechanistically, LTQ biogenesis likely proceeds through a dopaquinone intermediate analogous to TPQ formation, but undergoes nucleophilic attack by the ε-amino group of lysine instead of water addition [4].

Other related cofactors include:

  • Tryptophan Tryptophylquinone (TTQ): Found in bacterial methylamine dehydrogenases, formed by cross-linking and oxidation of two tryptophan residues.
  • Cysteine Tryptophylquinone (CTQ): Present in quinohemoprotein amine dehydrogenases, involving a tryptophan-cysteine cross-link.
  • Pyrroloquinoline Quinone (PQQ): A freely diffusible cofactor synthesized from glutamate and tyrosine via a distinct enzymatic pathway.

Unlike PQQ, which functions as a dissociable redox cofactor, TPQ and LTQ remain covalently anchored within their enzyme active sites, enabling precise control over their redox chemistry. This tethering facilitates coordinated proton and electron transfer during substrate oxidation and oxygen reduction. The spatial arrangement relative to the copper center also differs significantly: TPQ resides ~6Å from copper in the "off-copper" position during catalysis, while LTQ's cross-linked structure positions it for direct interaction with substrates without metal coordination in the resting state [4] [9] [10].

Table 4: Comparative Features of Protein-Derived Quinone Cofactors

CofactorFormation MechanismMetal RequirementCharacteristic EnzymesKey Structural Distinction
TPQTyrosine oxidationCu²⁺Copper amine oxidasesStandalone modified tyrosine
LTQTyr-Lys cross-oxidationCu²⁺Lysyl oxidasesTyr-Lys cross-linked quinone
TTQTrp-Trp cross-oxidationNoneMethylamine dehydrogenaseDi-tryptophan quinone
CTQTrp-Cys cross-oxidationCa²⁺Quinohemoprotein amine dehydrogenaseTryptophan-cysteine quinone
PQQEnzymatic assembly from Glu/TyrNone (cofactor)Methanol dehydrogenaseDissociable tricyclic quinone

The discovery of TPQ in 1990 fundamentally expanded our understanding of biocatalytic strategies, demonstrating that proteins can create sophisticated redox centers through post-translational self-processing. Its intricate biogenesis mechanism—where a single amino acid is transformed into a quinone cofactor through controlled oxidative steps—showcases nature's synthetic ingenuity. The strict dependence on copper and oxygen highlights the integration of metallochemistry and oxygen activation in enzymatic catalysis. Furthermore, the contrast between TPQ and LTQ illustrates how nature diversifies core chemical motifs (tyrosine-derived quinones) through cross-linking strategies to achieve distinct substrate specificities and physiological functions. Ongoing research continues to elucidate the subtle details of TPQ biogenesis and catalysis, providing inspiration for biomimetic catalyst design and deeper understanding of copper-dependent biochemistry.

Properties

CAS Number

64192-68-3

Product Name

Topaquinone

IUPAC Name

(2S)-2-amino-3-(6-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

InChI

InChI=1S/C9H9NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11H,1,10H2,(H,14,15)/t5-/m0/s1

InChI Key

YWRFBISQAMHSIX-YFKPBYRVSA-N

SMILES

C1=C(C(=CC(=O)C1=O)O)CC(C(=O)O)N

Synonyms

6-hydroxydopa quinone
6-hydroxydopa quinone, (6-OH-3,4-dioxo)-tautomer
6-hydroxyphenylalanine-3,4-dione
topa quinone
topaquinone

Canonical SMILES

C1=C(C(=CC(=O)C1=O)O)CC(C(=O)O)N

Isomeric SMILES

C1=C(C(=CC(=O)C1=O)O)C[C@@H](C(=O)O)N

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